tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate
Overview
Description
tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate: is a chemical compound with the molecular formula C8H16F2N2O2 and a molecular weight of 210.22 g/mol . It is known for its unique structure, which includes a tert-butyl group, an amino group, and two fluorine atoms attached to a propyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate are currently unknown
Pharmacokinetics
Its predicted properties include a boiling point of 293.6±40.0 °C and a density of 1.120±0.06 g/cm3 .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the effects of this compound at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Preparation Methods
The synthesis of tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2,2-difluoropropylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon and platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(3-amino-2-fluoropropyl)carbamate: This compound has only one fluorine atom, which may result in different chemical and biological properties.
tert-butyl N-(3-amino-2,2-dichloropropyl)carbamate: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and interactions.
tert-butyl N-(3-amino-2,2-dibromopropyl)carbamate: Bromine atoms can introduce additional steric hindrance and affect the compound’s overall behavior.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2O2/c1-7(2,3)14-6(13)12-5-8(9,10)4-11/h4-5,11H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSNFHIQHSKDKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044675-84-4 | |
Record name | tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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